Methyl 4-(butanoylamino)benzoate
CAS No.:
Cat. No.: VC1041952
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | methyl 4-(butanoylamino)benzoate |
| Standard InChI | InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | RNUZJUNYRKTBMN-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Identification
Methyl 4-(butanoylamino)benzoate is characterized by its IUPAC nomenclature and specific molecular properties. The compound has a molecular weight of approximately 207.27 g/mol and belongs to the class of aromatic amide derivatives. Its structure features a butanoyl group (also called butyryl group) attached to the nitrogen atom of the amino group, which is further connected to a methyl ester of benzoic acid.
Physical Properties
The physical properties of Methyl 4-(butanoylamino)benzoate include its appearance and stability parameters. While specific data on this exact compound is limited in the available research, compounds with similar structural features typically exist as crystalline solids at room temperature. Its physical properties directly influence its applications in various research contexts, particularly in pharmaceutical formulations where it may appear as an impurity.
Chemical Reactivity
The reactivity profile of Methyl 4-(butanoylamino)benzoate is determined by its functional groups:
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The ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions
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The amide bond (butanoylamino) demonstrates stability against mild hydrolytic conditions
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The aromatic ring allows for various electrophilic substitution reactions
These reactive sites make the compound valuable for further derivatization in synthetic pathways, particularly in pharmaceutical intermediate development.
Synthesis Methodologies
Continuous Flow Synthesis of Related Compounds
The synthesis of related compounds utilizing continuous flow methods demonstrates the potential for similar approaches with Methyl 4-(butanoylamino)benzoate. For instance, the synthesis of 3-methyl-4-butyrylamino-5-nitrobenzoic acid methyl ester involves:
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Preparation of reactants including concentrated acids and the precursor compound dissolved in an appropriate organic solvent
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Controlled reaction conditions in pipeline reactors with precise temperature management
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Quenching procedures to terminate the reaction
This methodology achieved yields of approximately 86% for the related compound, suggesting its potential applicability for synthesizing Methyl 4-(butanoylamino)benzoate with appropriate modifications .
Reaction Parameters and Optimization
The critical parameters for synthesizing compounds in this class include:
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Temperature control (typically between 0-100°C)
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Reaction time (approximately 24 minutes in continuous flow systems)
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Solvent selection (methylene chloride demonstrates effectiveness for related compounds)
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Purification methods (recrystallization using appropriate solvent systems)
These parameters would likely require optimization for the specific synthesis of Methyl 4-(butanoylamino)benzoate.
Structural Relationships with Similar Compounds
Comparison with Analogous Compounds
Methyl 4-(butanoylamino)benzoate shares structural similarities with several compounds that have been more extensively studied. The table below highlights key comparative features:
These structural relationships provide valuable insights into the potential reactivity and applications of Methyl 4-(butanoylamino)benzoate.
Research Applications
Pharmaceutical Research
Methyl 4-(butanoylamino)benzoate has potential applications in pharmaceutical research, particularly as:
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A reference standard for detecting impurities in pharmaceutical formulations
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A building block for synthesizing more complex pharmaceutical compounds
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A structural analog for studying structure-activity relationships in drug discovery programs
The compound's structural properties make it a subject of interest for studies on drug interactions and mechanism elucidation in pharmacology.
Synthetic Intermediate
As a synthetic intermediate, Methyl 4-(butanoylamino)benzoate serves several important functions:
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A precursor for more complex chemical entities
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A model compound for developing and optimizing synthetic methodologies
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A platform for studying functional group transformations
These applications highlight the compound's utility in organic synthesis research beyond its direct applications.
Analytical Standards
In analytical chemistry, Methyl 4-(butanoylamino)benzoate may serve as:
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A reference standard for chromatographic methods
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A model compound for developing spectroscopic techniques
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A calibration standard for analytical instruments
These applications are particularly relevant in pharmaceutical quality control and impurity profiling.
Physical-Chemical Properties in Detail
Stability Parameters
Based on the properties of structurally similar compounds, Methyl 4-(butanoylamino)benzoate likely demonstrates:
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Stability under normal storage conditions
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Sensitivity to extreme pH conditions due to its ester functionality
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Potential degradation under prolonged exposure to moisture
Understanding these stability parameters is crucial for proper handling and storage in research applications.
Current Research Directions
Method Development
Current research involving compounds similar to Methyl 4-(butanoylamino)benzoate focuses on developing improved synthetic methodologies. The continuous flow method described for related compounds represents a significant advancement over traditional batch processes, offering advantages including:
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Enhanced safety profiles
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Improved reaction efficiency
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Reduced reaction times
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Higher yields
This approach demonstrates the ongoing evolution of synthetic strategies for this class of compounds.
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